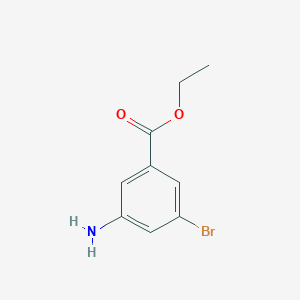

Ethyl 3-amino-5-bromobenzoate

Description

Ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8) is a brominated aromatic ester with a molecular formula of $ \text{C}9\text{H}{10}\text{BrNO}2 $. The compound features an ethyl ester group, an amino (-NH$2$) substituent at position 3, and a bromine atom at position 5 on the benzene ring. It is primarily utilized in industrial and scientific research, such as in organic synthesis or as a precursor for pharmaceuticals and agrochemicals . Notably, its methyl ester analog, Mthis compound (CAS 706791-83-5), shares similar structural features but differs in solubility and reactivity due to the shorter alkyl chain .

Propriétés

IUPAC Name |

ethyl 3-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSSVQHQCFMXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Another method involves the esterification of 3-amino-5-bromobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-5-bromobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol, or primary amines in an aprotic solvent.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution, or nitric acid in acetic acid.

Major Products

Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-5-methoxybenzoate or ethyl 3-amino-5-cyanobenzoate.

Reduction: this compound can be reduced to ethyl 3-amino-5-bromobenzylamine.

Oxidation: Ethyl 3-nitro-5-bromobenzoate is a major product of oxidation.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

Ethyl 3-amino-5-bromobenzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for interactions with biological targets, which is essential for drug design. Research has indicated that derivatives of this compound exhibit potential therapeutic effects, including:

- Anti-inflammatory properties

- Anticancer activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting a pathway for developing new cancer treatments .

Agrochemicals

Pesticide Development

In agrochemical applications, this compound is utilized in the development of pesticides. Its unique chemical structure enhances its efficacy as an active ingredient in formulations designed to protect crops from pests and diseases.

Case Study: Pesticidal Efficacy

Research conducted on various formulations containing this compound demonstrated significant pest control effectiveness against common agricultural pests. The compound's ability to disrupt pest enzymatic pathways was noted as a key mechanism behind its effectiveness .

Mécanisme D'action

The mechanism of action of ethyl 3-amino-5-bromobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers and Derivatives

Ethyl 3-amino-5-bromobenzoate belongs to a family of brominated amino benzoates with varying substituent positions and functional groups. Key structural analogs include:

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents (e.g., DCM, THF) than methyl analogs due to increased alkyl chain length .

- Reactivity: The position of bromine influences reactivity. For example, bromine at position 5 (para to ester) in this compound may facilitate electrophilic substitution reactions, whereas bromine at position 4 (ortho to amino) in Ethyl 3-amino-4-bromobenzoate could enhance steric hindrance .

- Stability: The amino group at position 3 in this compound may participate in hydrogen bonding, improving crystalline stability compared to analogs with amino groups at position 2 .

Commercial Availability

This compound is listed as discontinued by suppliers like CymitQuimica , whereas analogs like Ethyl 2-amino-4-bromobenzoate remain available (Combi-Blocks Catalog #QJ-9037) . This impacts accessibility for ongoing research.

Research Implications

The positional isomerism and substituent variations among brominated amino benzoates significantly affect their physicochemical behavior and applications. This compound’s discontinued status highlights the need for alternative synthesis routes or analogs like Ethyl 2-amino-3-bromo-5-methylbenzoate, which offers enhanced lipophilicity for specific applications . Further studies using crystallographic tools (e.g., SHELX ) could elucidate structural nuances influencing reactivity.

Activité Biologique

Ethyl 3-amino-5-bromobenzoate is a compound belonging to the class of benzoic acid derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 278.53 g/mol. Its structure features an ethyl ester functional group, an amino group, and a bromine substituent on the benzene ring, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation through inhibition of specific inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target proteins, influencing their activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several studies have focused on the biological activity of this compound, highlighting its therapeutic potential:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.

- Anti-inflammatory Research : Another investigation assessed its anti-inflammatory properties using a murine model of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups, suggesting potential for therapeutic use in inflammatory diseases.

- Cancer Cell Line Study : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to increased apoptosis rates and decreased cell viability, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that also exhibit biological activity. Below is a comparison table highlighting key features:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-bromobenzoate | C9H10BrNO2 | Amino group at position 2; distinct activity profile. |

| Methyl 2-amino-5-nitrobenzoate | C9H10N2O4 | Nitro group instead of bromine; different reactivity. |

| Ethyl 2-amino-5-chlorobenzoate | C9H10ClNO2 | Chlorine substitution; varied biological effects. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.